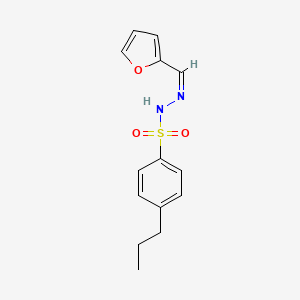

![molecular formula C21H22N2O4S2 B4995619 N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)

N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

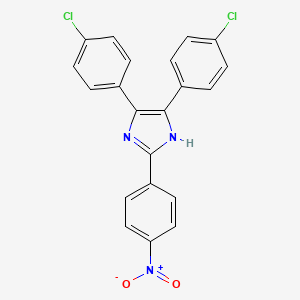

N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Furfurylthioethyl-N'-methyl-N-(phenylsulfonyl)benzamide or FMPS, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of FMPS involves the selective reaction between the thiol group of cysteine residues in proteins and the furfurylthioethyl group of FMPS. This reaction results in the formation of a covalent bond between FMPS and the cysteine residue, which leads to the formation of a fluorescent adduct. The fluorescence emission of the adduct is dependent on the local environment of the cysteine residue, which makes FMPS a useful tool for the study of protein conformational changes and protein-protein interactions.

Biochemical and Physiological Effects:

FMPS has been shown to be non-toxic and non-cytotoxic at concentrations commonly used in scientific research. However, the long-term effects of FMPS on biological systems are still unknown. It has been reported that FMPS can induce changes in the conformation of proteins, which may affect their biological activity. FMPS has also been shown to selectively label cysteine residues in proteins, which may affect their function.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPS is its selectivity for cysteine residues in proteins, which makes it a useful tool for the study of protein-protein interactions and protein conformational changes. FMPS is also relatively easy to use and can be detected using various techniques such as fluorescence spectroscopy and microscopy. However, one of the main limitations of FMPS is its sensitivity to the local environment of the cysteine residue, which may affect the fluorescence emission of the adduct. This may limit the use of FMPS in certain biological systems.

Future Directions

There are several future directions for the study of FMPS. One of the main areas of research is the development of new methods for the synthesis of FMPS that are more efficient and cost-effective. Another area of research is the study of the long-term effects of FMPS on biological systems, as well as the development of new probes that can selectively label other amino acid residues in proteins. Additionally, the use of FMPS for the study of protein-protein interactions and protein conformational changes in vivo is an area of active research.

Synthesis Methods

The synthesis of FMPS involves a series of chemical reactions that require the use of different reagents and solvents. One of the most common methods used for the synthesis of FMPS is the reaction between 4-aminobenzamide and 2-furylmethylthiol in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl phenyl sulfone and trifluoroacetic acid to yield FMPS. Other methods for the synthesis of FMPS include the reaction between 4-nitrobenzamide and 2-furylmethylthiol followed by reduction and treatment with methyl phenyl sulfone.

Scientific Research Applications

FMPS has been widely studied for its potential applications in scientific research. One of the most common uses of FMPS is as a fluorescent probe for the detection of cysteine residues in proteins. This is due to the ability of FMPS to selectively react with cysteine residues in proteins, which results in a fluorescent signal that can be detected using various techniques such as fluorescence spectroscopy and microscopy. FMPS has also been used as a tool for the study of protein-protein interactions, as well as for the identification of protein targets in drug discovery.

properties

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-23(29(25,26)20-7-3-2-4-8-20)18-11-9-17(10-12-18)21(24)22-13-15-28-16-19-6-5-14-27-19/h2-12,14H,13,15-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWZLQLDAIWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)

![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)

![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)

![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)

![5-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995634.png)